molecular formula C11H11F2N3 B1488282 (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine CAS No. 1702516-57-1

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Cat. No.: B1488282
CAS No.: 1702516-57-1
M. Wt: 223.22 g/mol
InChI Key: QKCQPEPTGGXXSC-UHFFFAOYSA-N
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Description

(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine (CAS 1702516-57-1) is a synthetic organic compound with a molecular formula of C 11 H 11 F 2 N 3 and a molecular weight of 223.22 g/mol . This methanamine-substituted imidazole derivative is characterized by a 3,4-difluorobenzyl group attached at the 1-position of the imidazole ring. The presence of the fluorine atoms influences the compound's electronic properties and lipophilicity, which can enhance its binding affinity and specificity towards biological targets. This compound is of significant interest in pharmacological research, particularly as a potential agonist for the nuclear receptor REV-ERBα . REV-ERBα is a key regulator of circadian rhythm, metabolism, and inflammatory pathways. Agonists of this receptor, such as the structurally related compound discussed in the literature, have been shown to suppress the expression of core clock genes like BMAL1 and pro-inflammatory cytokines such as IL-6 . The primary amine functional group in its structure makes it a valuable chemical intermediate for further derivatization to develop and optimize potential chemical probes for studying circadian biology and associated disorders. Researchers can utilize this compound to explore new therapeutic strategies for conditions linked to circadian rhythm disruption and inflammation. This product is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-14)15-7-16/h1-3,6-7H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQPEPTGGXXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C11H11F2N3
  • Molecular Weight : 223.22 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Studies have shown that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. In vitro studies suggest that it can inhibit the growth of human cervical (HeLa) and lung (A549) carcinoma cells without significant cytotoxic effects at lower concentrations .
  • TRPV4 Antagonism : The compound has been identified as a selective antagonist for TRPV4 channels. This activity is particularly relevant in pain management and inflammation .
  • Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay, revealing that while some derivatives showed promising activity, they did not exhibit significant toxicity towards normal cells at low concentrations .

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to this compound:

  • Study 1 : A derivative demonstrated an IC50 value of approximately 32 µM against TRPV4 channels, indicating moderate potency as an antagonist .
  • Study 2 : Another investigation into related compounds revealed that modifications in the imidazole ring significantly affected their biological activity, suggesting a structure-activity relationship that could guide further drug design .

Comparative Analysis

The following table summarizes the biological activities of various imidazole derivatives compared to this compound:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundTRPV4 Antagonist32.0
Related Imidazole DerivativeTRPV4 Antagonist41.0
Another DerivativeCytotoxicity (HeLa)>25.0

Safety and Toxicology

Safety assessments indicate potential hazards associated with handling this compound, including:

  • Skin and Eye Irritation : The compound may cause skin irritation and severe eye damage upon contact.
  • Respiratory Hazards : Inhalation can be harmful or fatal; appropriate safety measures should be taken when handling this compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine, exhibit significant antimicrobial properties. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents.

Anticancer Properties

Imidazole derivatives are being investigated for their anticancer effects. The compound has been evaluated in vitro against several cancer cell lines, revealing cytotoxic effects that warrant further exploration. Notably, its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Neurological Research

There is emerging interest in the role of imidazole-based compounds in neurological disorders. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer EffectsInduced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment.
Study CNeuroprotectionDemonstrated reduced oxidative stress markers in neuronal cultures exposed to toxic agents when treated with the compound.

Synthesis and Modification

The synthesis of this compound involves several steps typically starting from commercially available imidazole derivatives. Modifications to the side chains can enhance its biological activity or selectivity towards specific targets:

  • Starting Material : Imidazole derivatives.
  • Reagents : Fluorinated benzyl halides.
  • Conditions : Reflux in suitable solvents such as DMF or DMSO.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine 3,4-difluorobenzyl C₁₁H₁₁F₂N₃ 223.22* Potential adenosine receptor ligand Inferred
(1-(2,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine 2,4-difluorobenzyl C₁₁H₁₁F₂N₃ 223.22 Positional isomer; available for research
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine 4-bromobenzyl C₁₁H₁₂BrN₃ 266.14 Higher molecular weight; discontinued
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-methoxybenzyl C₁₂H₁₅N₃O·HCl 253.73 Electron-donating methoxy group; safety data available
N-((1H-imidazol-4-yl)methyl)-1-(4-methoxyphenyl)methanamine 4-methoxyphenyl C₁₂H₁₅N₃O 217.27 Carbonic anhydrase I activator; NMR data reported

*Calculated based on molecular formula.

Key Observations:

Positional Isomerism (3,4- vs. 2,4-Difluorobenzyl): The 3,4-difluorobenzyl group in the target compound may offer superior electronic effects compared to the 2,4-isomer (). Fluorine's electron-withdrawing nature at the 3 and 4 positions could enhance binding to receptors like adenosine A₂A, as seen in related pyridine derivatives () . The 2,4-difluoro analog is commercially available (), suggesting synthetic accessibility, but its activity profile remains uncharacterized.

Halogen Substitution (Bromine vs. Fluorine): The 4-bromobenzyl analog () has a higher molecular weight (266.14 g/mol) due to bromine's larger atomic radius.

Electron-Donating vs. Withdrawing Groups :

  • The 3-methoxybenzyl derivative () demonstrates how electron-donating groups influence physicochemical properties. Its hydrochloride salt form (253.73 g/mol) enhances solubility, and safety data emphasize handling precautions (e.g., skin/eye irritation risks) .
  • In contrast, the 4-methoxyphenyl analog () activates carbonic anhydrase I, highlighting the role of methoxy placement in biological activity .

Preparation Methods

General Synthetic Strategy

The preparation of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine typically follows a multi-step synthetic route:

  • Step 1: Formation of the imidazole ring
    The imidazole core is generally constructed via condensation reactions involving appropriate diamines and aldehydes or α-haloketones under acidic or basic catalysis. This step ensures the formation of the 1H-imidazole scaffold which is crucial for subsequent functionalization.

  • Step 2: Introduction of the 3,4-difluorobenzyl substituent
    The 3,4-difluorobenzyl group is introduced by nucleophilic substitution or alkylation reactions. Typically, the imidazole nitrogen at position 1 is alkylated using 3,4-difluorobenzyl halides (e.g., chloride or bromide) under basic conditions to form the N-substituted imidazole.

  • Step 3: Installation of the methanamine group at position 4
    The methanamine substituent at the 4-position of the imidazole ring can be introduced via a nucleophilic substitution or reductive amination approach. One common method involves the reaction of a 4-formylimidazole intermediate with ammonia or an amine source, followed by reduction to yield the methanamine functionality.

Detailed Preparation Methods

Although direct literature specifically on this compound is limited, analogous synthetic methodologies for related imidazole methanamine derivatives provide a basis for its preparation:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Imidazole ring formation Condensation of 1,2-diamines with aldehydes or α-haloketones under acidic/basic catalysis Formation of 1H-imidazole core
2 N1-Alkylation 3,4-difluorobenzyl chloride or bromide, base (e.g., K2CO3), solvent (DMF, DMSO), mild heating Selective alkylation at N1 position of imidazole ring
3 Functionalization at C4 Reaction of 4-formylimidazole with ammonia or amine, followed by reduction (e.g., NaBH4) Introduction of methanamine group at C4 position

Example Synthetic Route from Literature Analogues

  • Formation of 4-formylimidazole intermediate:
    Starting from imidazole, selective formylation at the 4-position can be achieved using Vilsmeier-Haack reaction conditions (POCl3 and DMF), yielding 4-formylimidazole.

  • N1-Alkylation with 3,4-difluorobenzyl halide:
    The 4-formylimidazole is then treated with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate in DMF to afford 1-(3,4-difluorobenzyl)-4-formylimidazole.

  • Reductive amination to install methanamine:
    The aldehyde group at position 4 undergoes reductive amination with ammonia or ammonium salts in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride, yielding this compound.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to facilitate nucleophilic substitution.

  • Bases: Mild inorganic bases like potassium carbonate or sodium bicarbonate are commonly employed to deprotonate the imidazole nitrogen and promote alkylation.

  • Temperature: Alkylation reactions are typically carried out at room temperature to moderate heating (25–80°C) to optimize reaction rates and yields without decomposition.

  • Purification: The final product is purified by column chromatography or recrystallization, ensuring high purity for research or pharmaceutical applications.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Comments
Imidazole ring formation Acidic/basic catalysis, reflux, 4–8 hours Starting materials vary; yields 70–90%
N1-Alkylation 3,4-difluorobenzyl chloride, K2CO3, DMF, 50°C, 6–12 h Selective N1 substitution, yields 60–85%
Reductive amination Ammonia, NaBH4 or NaCNBH3, methanol, rt, 2–4 h High selectivity for methanamine group
Purification Silica gel chromatography or recrystallization Final purity >95%

Research Findings and Analysis

  • The use of 3,4-difluorobenzyl halides as alkylating agents provides enhanced lipophilicity and metabolic stability to the imidazole derivatives, beneficial for pharmaceutical applications.

  • Reductive amination is a mild and efficient method to introduce the methanamine group without over-reduction or side reactions.

  • Optimization of reaction parameters such as base amount, solvent choice, and temperature can significantly improve yield and purity.

  • Analogous compounds prepared via similar routes have demonstrated good biological activity, suggesting the synthetic route's suitability for producing bioactive imidazole derivatives.

Q & A

Q. What are the common synthetic routes for (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, the 3,4-difluorobenzyl group can be introduced via alkylation of the imidazole nitrogen using 3,4-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ . The methanamine side chain is often introduced via reduction of a nitrile intermediate using LiAlH₄ or catalytic hydrogenation (Raney Ni, H₂) . Optimization focuses on solvent choice (e.g., DMSO for enhanced nucleophilicity), temperature control (60–80°C for alkylation), and catalyst loading (5–10% Pd/C for hydrogenation) to improve yields (typically 60–85%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C in glass containers to prevent degradation .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regioselectivity of benzyl substitution (δ 5.3 ppm for CH₂ in benzyl group) and imidazole ring protons (δ 7.1–7.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 294.1) .
  • FT-IR : Identifies amine stretches (N-H ~3300 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Impurity of starting materials : Use HPLC-grade 3,4-difluorobenzyl chloride (>98% purity) to minimize side reactions .
  • Catalyst deactivation : Pre-treat Raney Ni with H₂O to remove surface oxides before hydrogenation .
  • Solvent effects : Replace DMF with DMAc to reduce byproduct formation in alkylation steps . Systematic DOE (Design of Experiments) can isolate critical variables .

Q. What strategies are recommended for evaluating the compound’s biological activity in receptor-binding assays?

  • Target Selection : Prioritize histamine H₃/H₄ receptors due to structural similarity to imidazole-based ligands .
  • Assay Design : Use radioligand displacement (³H-Nα-methylhistamine for H₃) or calcium flux assays (FLIPR) for functional activity .
  • Control Experiments : Include positive controls (e.g., thioperamide for H₃) and assess cytotoxicity via MTT assays to rule off-target effects .

Q. How can computational modeling aid in predicting the compound’s metabolic stability?

  • In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential glucuronidation sites .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Byproduct Management : Optimize reaction time to minimize dimerization of the imidazole ring .
  • Process Safety : Mitigate exothermic risks in hydrogenation steps via controlled H₂ flow and temperature monitoring .

Methodological Notes

  • Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq of 3,4-difluorobenzyl chloride) and moisture-sensitive steps .
  • Data Interpretation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Biological Assays : Normalize activity data to internal standards (e.g., % inhibition relative to controls) to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

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